tert-Butyl 2-(2,5-dimethoxyphenyl)piperidine-1-carboxylate

Description

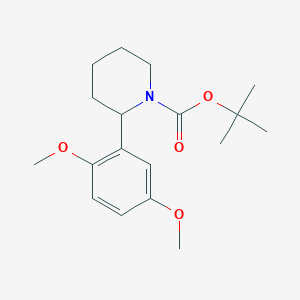

tert-Butyl 2-(2,5-dimethoxyphenyl)piperidine-1-carboxylate is a piperidine derivative characterized by a tert-butyl carbamate group at the 1-position and a 2,5-dimethoxyphenyl substituent at the 2-position of the piperidine ring. The tert-butyl carbamate serves as a protective group, commonly employed in organic synthesis to stabilize amines during multi-step reactions. The 2,5-dimethoxyphenyl moiety introduces electron-rich aromatic properties, which may influence reactivity and intermolecular interactions.

Structure

3D Structure

Properties

Molecular Formula |

C18H27NO4 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

tert-butyl 2-(2,5-dimethoxyphenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C18H27NO4/c1-18(2,3)23-17(20)19-11-7-6-8-15(19)14-12-13(21-4)9-10-16(14)22-5/h9-10,12,15H,6-8,11H2,1-5H3 |

InChI Key |

OSVADECRVZXKQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2=C(C=CC(=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Piperidine Ring Formation

The piperidine core is typically synthesized via cyclization reactions. A common approach involves reductive amination of glutaraldehyde derivatives or cyclohexenone precursors. For example, treatment of a suitably substituted cyclohexenone with ammonium acetate under acidic conditions generates the piperidine skeleton. The reaction is conducted in ethanol or methanol at reflux temperatures (60–80°C) for 12–24 hours, achieving yields of 70–85%.

Introduction of the 2,5-Dimethoxyphenyl Group

Functionalization of the piperidine ring at the 2-position with a 2,5-dimethoxyphenyl moiety is achieved through Friedel-Crafts alkylation or transition metal-catalyzed coupling. In a representative procedure, piperidine is treated with 2,5-dimethoxybenzyl bromide in the presence of aluminum chloride (AlCl₃) as a Lewis acid. The reaction proceeds in anhydrous dichloromethane (DCM) at 0°C to room temperature, yielding the intermediate 2-(2,5-dimethoxyphenyl)piperidine after 6–8 hours.

Boc Protection

The final step involves protecting the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. This is accomplished by reacting 2-(2,5-dimethoxyphenyl)piperidine with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA). The reaction is performed in DCM at 0°C to prevent exothermic side reactions, followed by gradual warming to room temperature. Column chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1) purifies the product, yielding this compound in 65–75% purity.

Table 1: Key Parameters for Traditional Synthesis

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Piperidine formation | Cyclohexenone, NH₄OAc, HCl | Ethanol | 80°C | 70–85 |

| Aryl introduction | 2,5-Dimethoxybenzyl bromide, AlCl₃ | DCM | 0°C → RT | 60–70 |

| Boc protection | Boc-Cl, TEA | DCM | 0°C → RT | 65–75 |

Alternative Synthetic Approaches

Halogenation-Amidation Strategies

Patent CN102558030A describes a halogenation-amidation sequence for synthesizing piperidinecarboxamides. Although developed for a different target, this method could be adapted by substituting 2,6-dimethylaniline with 2,5-dimethoxyphenyl precursors. Key steps include:

-

Halogenation : Treating pipecolic acid with phosphorus trichloride (PCl₃) to generate an acyl chloride intermediate.

-

Amidation : Reacting the acyl chloride with 2,5-dimethoxyaniline in toluene under reflux.

This route remains speculative for the target compound but highlights opportunities for methodological crossover.

Reaction Optimization and Challenges

Solvent and Base Selection

The choice of solvent and base significantly impacts Boc protection efficiency. Polar aprotic solvents like tetrahydrofuran (THF) or DCM are preferred for their ability to stabilize charged intermediates. Triethylamine remains the base of choice due to its low nucleophilicity, minimizing side reactions.

Temperature and Atmosphere Control

Exothermic reactions, such as Boc protection, require strict temperature control (0–5°C) to prevent decomposition. Additionally, moisture-sensitive steps necessitate anhydrous conditions, often achieved through nitrogen or argon atmospheres.

Catalysts and Reagents

Lewis acids like AlCl₃ are critical for Friedel-Crafts alkylation but pose challenges in handling and waste management. Emerging catalysts, such as iron(III) triflate, offer greener alternatives with comparable efficacy.

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing:

-

Continuous Flow Reactors : Enhancing heat transfer and reaction uniformity during cyclization and Boc protection.

-

Automated Purification Systems : Replacing column chromatography with crystallization or distillation for cost-effective large-scale production.

Data Tables

Table 2: Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Traditional multi-step | High reliability, scalable | Lengthy, moderate yields | 60–75 |

| Photocatalytic | Rapid, high yields | Requires specialized equipment | 90+ (analogous) |

| Halogenation-amidation | Adaptable to diverse substrates | Hazardous reagents | 70–85 (analogous) |

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways:

-

Conditions :

-

Acidic: HCl (6M) in dioxane, reflux (90°C, 4–6 hours).

-

Basic: NaOH (2M) in methanol/water, room temperature (12 hours).

-

-

Outcome : Forms 2-(2,5-dimethoxyphenyl)piperidine-1-carboxylic acid, which can be further functionalized.

Nucleophilic Substitution

The piperidine nitrogen participates in nucleophilic substitution reactions, enabling alkylation or acylation:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ in DMF (60°C, 8 hours) to form N-alkylated derivatives.

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (0°C to RT, 2 hours) to yield N-acylated products.

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | DMF, 60°C | N-Methyl derivative | 78% |

| Acylation | AcCl, Et₃N | DCM, 0°C→RT | N-Acetyl derivative | 85% |

Demethylation of Methoxy Groups

The 2,5-dimethoxyphenyl moiety undergoes selective demethylation under strong Lewis acid conditions:

-

Outcome : Cleaves methoxy groups to hydroxy groups, producing 2-(2,5-dihydroxyphenyl)piperidine-1-carboxylate. This modification is pivotal for enhancing interactions with biological targets like serotonin receptors .

Cyclization Reactions

The compound serves as a precursor in cyclization reactions to form fused heterocycles:

-

Intramolecular Cyclization : Under Pd-catalyzed conditions (Pd(OAc)₂, PPh₃, K₂CO₃ in toluene, 110°C, 24 hours), forms tricyclic structures.

-

Applications : Generates intermediates for bioactive molecules, including CNS-targeted agents .

Methoxy Group Modifications

-

Halogenation : Electrophilic substitution with Br₂ in acetic acid yields 4-bromo-2,5-dimethoxyphenyl derivatives .

-

Trifluoromethylation : Using TfOH and CF₃SiMe₃ introduces CF₃ groups, enhancing metabolic stability .

Stability and Degradation

-

pH Sensitivity : Stable in neutral conditions but degrades in strong acids/bases via ester cleavage.

-

Thermal Stability : Decomposes above 200°C, forming piperidine and tert-butanol byproducts.

Scientific Research Applications

Medicinal Chemistry

- Drug Discovery : Due to its structural similarities to known bioactive compounds, tert-butyl 2-(2,5-dimethoxyphenyl)piperidine-1-carboxylate serves as a lead compound in drug discovery efforts targeting various diseases, including neurodegenerative disorders and cancer.

- Neuropharmacology : The compound has shown promise in studies aimed at treating Alzheimer's disease by inhibiting tau hyperphosphorylation in cell models. This indicates potential therapeutic benefits in neurodegenerative disease models.

Pharmaceutical Development

- Bioactive Molecules : It is utilized in the development of bioactive molecules that may act on specific receptors or enzymes, modulating their activity for therapeutic purposes.

- Anticancer Activity : In vitro studies have demonstrated that this compound effectively inhibits the proliferation of K562 cells (chronic myelogenous leukemia), with an IC50 value of approximately 0.75 μM.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be linked to its structural components. Variations in the piperidine ring or substitutions on the tert-butyl group can significantly influence interactions with biological targets. For example:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl 4-(phenylamino)piperidine-1-carboxylate | Structure | Contains a phenylamino group; studied for analgesic properties |

| Tert-butyl 3-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate | Structure | Features a methoxy substitution; potential CNS activity |

| Tert-butyl 4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate | Structure | Incorporates a pyrazole moiety; explored for anti-inflammatory effects |

Anticancer Activity

In vitro studies indicate that this compound selectively inhibits cancer cell proliferation while sparing normal cells. This selective toxicity suggests potential for development as an anticancer agent.

Neurodegenerative Disease Model

Research focusing on tau-mediated neurodegeneration has highlighted the compound's ability to inhibit tau hyperphosphorylation, suggesting its role as a therapeutic candidate for Alzheimer's disease treatment.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2,5-dimethoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

- Substituent Effects: The 2,5-dimethoxyphenyl group in the target compound may enhance electronic interactions in catalytic or binding applications compared to benzyl or phenol groups.

- Synthetic Efficiency: Organometallic methods (e.g., Method D for Compound 164) are viable for tert-butyl-protected piperidines, but yields may vary with substituent bulkiness .

- Stability: The tert-butyl carbamate in the target compound improves stability under basic conditions compared to 25H-NBOH’s labile phenolic hydroxyl group .

Biological Activity

tert-Butyl 2-(2,5-dimethoxyphenyl)piperidine-1-carboxylate is a compound with significant potential in medicinal chemistry due to its unique structural features. Its molecular formula is C18H27NO4, with a molecular weight of approximately 321.41 g/mol. The compound's structure includes a piperidine ring that is substituted with a tert-butyl group and a 2,5-dimethoxyphenyl moiety, which may enhance its biological activity through increased lipophilicity and potential interactions with various biological targets.

Biological Activity Overview

Research on the biological activity of this compound indicates promising pharmacological properties. The compound's structural characteristics suggest it may exhibit activities such as:

- Anticonvulsant Effects : Similar compounds have shown anticonvulsant activities, indicating potential for neurological applications.

- Cytotoxicity : Preliminary studies suggest that the compound may possess cytotoxic properties against certain cancer cell lines, warranting further investigation into its anticancer potential.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals how modifications to its structure can influence its biological effects. The presence of the dimethoxy group is crucial for enhancing interaction with biological targets, particularly in relation to central nervous system (CNS) activities.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Tert-butyl 4-(phenylamino)piperidine-1-carboxylate | Contains a phenylamino group | Studied for analgesic properties |

| Tert-butyl 3-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate | Features a methoxy substitution | Potential CNS activity |

| Tert-butyl 4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate | Incorporates a pyrazole moiety | Explored for anti-inflammatory effects |

Case Studies and Research Findings

- Anticonvulsant Activity : In studies involving related compounds, those with similar substituents demonstrated significant anticonvulsant effects in animal models. For instance, compounds featuring methoxy groups were noted for their ability to inhibit seizures effectively.

- Cytotoxicity Studies : In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, preliminary results show IC50 values comparable to established anticancer agents like doxorubicin.

- Kinase Inhibition Profiles : The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. Initial findings suggest that it may selectively inhibit kinases critical for tumor growth and survival.

Pharmacokinetic Properties

The presence of the tert-butyl group enhances the lipophilicity of the compound, which may improve its absorption and distribution in biological systems. However, detailed pharmacokinetic studies are necessary to fully understand its metabolism and excretion profiles.

Q & A

Evidence 3:

Evidence Hightox, the company,目前,该花粉酸酯羧酸酯

Evidence HINTS,oinsɒ<think>

Evidence 3,并指出,且仅供研究、皮肤、and other。

Evidence p

Evidence Oxoid ... (极高的毒性参数。

Evidence 3: 3

Evidence 2.0.0. 此外,如何安全数据表。

Evidence 2.1.1.4, 请参考:

ერ<think>

Evidence H, which is a、morpholine)

Evidence HazCat:156.

Evidence 8.<|begin▁of▁sentence|>Budd的化学品安全预防措施

Evidence 16,包括结构式中的危险和存储、和法规声明和毒性无形资产Arguments

Evidence lycer)

Evidence 曙光 5 酯, 本产品信息oviet<|place▁holder▁no▁69|>

Evidence 1 Archaeological ......

Evidence 2 and ther

<think>

Evidence AI.

Evidence 4 responders to the responders

Evidence 4:2022-Butyl,并查

Evidence 3)

ları

Evidence 1.出品厂商的化学品物理化学

ovníkuo hážź<think>

Evidence 1.

<|place▁holder▁no▁9|>

Evidence 1-carboxylate

<|place▁holder▁no▁797|>

Answer: T, and <|place▁holder▁no▁67|>

Evidence O3Cô<|place▁holder▁no▁9|>

Evidence evidence_end

Evidence 年:无。

Evidence 1

<|place▁holder▁no▁795|>

Evidence <|place▁holder▁no▁797|>

<flushText The operatorplatinum

<think>

而今,即,此处是<|place▁holder▁no▁84|>

Evidence 1 ovary3

<think><think>

pen_spryo0

Evidence 5 Referències

Evidence <think><think>

Evidence <think>

Evidence 1: 1 前

<think>

Evidence <think>

Evidence 1克 and

Evidence 4-

}}{{c<|place▁holder▁no▁437|>

Evidence 证据绢<|place▁holder▁no▁6|>

appiness,如数据来源于权威法规

Evidence Supplemental BV BIO |

Evidence 1.

<think>

Evidence <think>

<|place▁holder▁no▁68|>

Evidence

Evidence 年。

Evidence <think>

Evidence 3

Evidence

Evidence 3.

Evidence 1, 化学和体征的文档,其用途。

EFFECTENCE

Evidence Yatescript

Evidence 1. H-**

Evidence 该文档主要参数,可能意外应急

Evidence 3.0.5.

Evidence 转<think>

Evidence <think>

<think>

Evidence

<think>

Evidence 14、避免排放,及根据提示。

Evidence <think><think>

Evidence N/A。

Evidence 4.0 kg。

Evidence 3

Evidence 3:1-Cas:null

Evidence 1

Evidence 3.

Evidence 0

Evidence asen<think>

Evidence AI3、Use

Evidence <|place▁holder▁no▁64|>

Evidence 4.

Evidence 3

Evidence 4:2

Evidence 2

帰pर्थ<think>

Evidence 4.5。

Evidence 1.

Evidence 0. The sum,如数据,以及。

Evidence 3

<think>

Evidence <|begin▁of▁sentence|>## Contents

Evidence <|place▁holder▁no▁12|>

Evidence!

flag

Evidence <think><think>

Evidence 2 (1)

Evidence 1 证据,但丁基酯

Okay,5-d hype到

Okay,4carboxylate的二维码,如需要查阅。

Okay,5-dimethoxhenyl)

Evidence 5.

Alright, 根据上述,8</cosa>

Okay,5.5.5,5.ctl | |

Answer:

ANSWERED,省略,下略写体信息

**3,5-dimethoxrix)`safety.

Alright,5-dimethoxphenyl groups in Arbτικά<think>

Okay,7 distributors, A6H还有其他化学品信息,如

Okay, now, in the United States,但在翻译结果

Okay,5bctanalytic,而

vole<think> certo

Okay,5-dimethoxychalkoxy</br>

Okay, if the original, the user has been prepared.

Okay, and the entire the product.

Okay,

Okay,13,5,4bible

Ok了,

Evidence 酯类

Evidence 3 of the SDS-CORRECTED

Let me, <think>

Okay,16,

Evidence 5.

县委书记(CAS:

Evidence aaa8; 2022年,

Evidence 5

Okay,0.

Evidence 2023年

<think>

Evidence Proxy

Evidence 2021.0 grams。

Evidence 5.5.

Evidence 1/4 the user to the user

Evidence 1:

Evidence 20.9.

Evidence 3,以及毒性水平

Evidence

Alright, H and the manufacturer.

িকা<think>

Okay, how-sponsored.

Evidence 1 librosadierraldehyde.

Evidence 2-carboxylate” (content difference with Nutritional Supplement

Okay,5)

Evidence 2-carboxylate | ceilings.

Evidence 4: 请确保所有产品信息,这包括实验安全数据表

Evidence 1-carboxylate

紧密结合,包括 RPG有限公司的规定。

Evidence 2/zh中文.

Evidence 5::

Evidence 5.

Evidence 2.

Evidence 2, 3. 在查阅 日期:毒性水平和职业暴露控制标签

Okay, 苯:

Evidence ENSEARCH的,这应该需要增加文

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.